molecular formula C13H11BrN2O4S B3449094 N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 5532-46-7

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B3449094
CAS No.: 5532-46-7
M. Wt: 371.21 g/mol
InChI Key: IJOGJMLEYZYNDI-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide is a chemical compound of interest in organic and medicinal chemistry research. It features a sulfonamide functional group bridging a 2-nitrobenzenesulfonyl moiety and a 4-bromo-3-methylanilino group. This structure is analogous to other documented N-arylsulfonamides, which are frequently employed as key intermediates and scaffolds in the synthesis of more complex molecules with potential biological activity . Compounds with similar structures, such as those featuring a bromo-methylphenyl group, have been identified as core building blocks in synthetic chemistry. For instance, such scaffolds are utilized in reactions like Suzuki cross-coupling, enabling the exploration of structure-activity relationships in the development of new antibacterial agents . Furthermore, the structural motif of a nitrobenzenesulfonamide linked to a halogenated aromatic ring is common in the search for novel pharmacologically active substances, including those investigated for antineoplastic properties . Researchers value this compound for its potential to be further functionalized; the bromine atom and the nitro group offer distinct sites for chemical modification, allowing for the creation of a diverse library of derivatives. This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-8-10(6-7-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOGJMLEYZYNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360183
Record name ST50696538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5532-46-7
Record name ST50696538
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(4-bromo-3-methylphenyl)-4-nitrobenzenesulfonamide (Note that the query asks about the 2-nitro isomer, but the search results refer to the 4-nitro isomer):

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-4-nitrobenzenesulfonamide is useful in scientific research in several ways:

  • Medicinal Chemistry It serves as a building block in the creation of possible pharmaceutical drugs, particularly those that target bacterial illnesses and inflammatory disorders.
  • Biological Studies Due to its capacity to bind with biological macromolecules, the chemical is employed in investigations involving enzyme inhibition and protein binding.
  • Materials Science It is used to create novel materials with particular electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
  • Chemical Biology The chemical is used as a probe in chemical biology to investigate cellular processes and molecular interactions.

Reagents and Conditions

  • Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and bases like potassium carbonate.
  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
  • Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products

  • Substitution: Formation of N-(4-substituted-3-methylphenyl)-4-nitrobenzenesulfonamide derivatives.
  • Reduction: Formation of N-(4-bromo-3-methylphenyl)-4-aminobenzenesulfonamide.
  • Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)-4-nitrobenzenesulfonamide.

Mechanism of Action

The mechanism by which N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide exerts its effects depends on its molecular targets and pathways. The bromine and nitro groups can interact with enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Sulfonamide/Aniline) Molecular Weight Melting Point (°C) Key Features Reference
N-(4-Bromo-3-methylphenyl)-2-nitrobenzenesulfonamide 2-NO₂, 4-Br, 3-CH₃ 385.21 (calc.) Not reported High lipophilicity, electrophilic nitro group Target
N-(4-Methylphenyl)-2-nitrobenzenesulfonamide 2-NO₂, 4-CH₃ 292.30 Reported in crystal study Planar sulfonamide-nitro conformation, strong hydrogen bonding
N-(4-Ethoxyphenyl)-2-nitrobenzenesulfonamide 2-NO₂, 4-OCH₂CH₃ 322.33 Not reported Ethoxy group increases solubility in polar solvents
N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide 4-CH₃ (sulfonamide), 4-Br, 2-CHO 382.22 160–162 Formyl group introduces reactivity for further derivatization

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group in the target compound and its analogs enhances electrophilicity, while methyl or ethoxy groups modulate solubility. For example, the ethoxy analog (322.33 g/mol) likely has improved aqueous solubility compared to the brominated target compound (385.21 g/mol) due to reduced hydrophobicity .
  • Crystallinity : N-(4-Methylphenyl)-2-nitrobenzenesulfonamide exhibits a planar conformation between the sulfonamide and nitro groups, facilitating strong intermolecular hydrogen bonds (N–H···O), which may stabilize crystal packing . The bromo and methyl substituents in the target compound could disrupt this planarity, altering melting points and solubility.

Comparison with carboxamide analogs :

  • N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives () are synthesized via coupling reactions between pyrazine-2-carboxylic acid and brominated anilines.
Table 2: Binding Free Energy and Interactions of Analogs (PDB ID: 1EW2)
Compound Class Interactions (H-bonding, C–H) Binding Free Energy (kcal/mol) Reference
Pyrazine-2-carboxamides (e.g., 5a–5d) His153, His317, Glu429 -6.33
Sulfonamides (hypothetical) Likely similar residues Not reported

Key Insights :

  • Pyrazine-2-carboxamides exhibit moderate binding affinity (-6.33 kcal/mol) with bacterial DNA gyrase (PDB: 1EW2), attributed to H-bonding with catalytic residues . The target sulfonamide may show enhanced binding due to the nitro group’s stronger electron-withdrawing effects, though direct evidence is lacking.
  • Carboxamide derivatives in demonstrate antibacterial activity against XDR S. Typhi, with MIC values in the µg/mL range. Sulfonamides, historically used as antibiotics, may share similar mechanisms but require validation .

Computational and Structural Studies

  • Crystal structure analysis : The absence of bromine in N-(4-Methylphenyl)-2-nitrobenzenesulfonamide allows for tighter crystal packing via hydrogen bonds. Bromine’s bulkiness in the target compound may introduce steric hindrance, reducing crystallinity .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and research findings, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula: C14H13BrN2O4S
  • Molecular Weight: 385.23 g/mol
  • Appearance: Off-white or beige powder
  • Solubility: Soluble in organic solvents (e.g., N,N-dimethylacetamide, N,N-dimethylformamide) but insoluble in water
  • Melting Point: 209-210 °C
  • Boiling Point: Approximately 557.7 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group: Can undergo reduction to form reactive intermediates, which interact with cellular components, leading to various biological effects.
  • Sulfonamide Group: Interacts with enzymes and proteins, modulating their activity and function through hydrogen bonding with amino acid residues in active sites.

This compound's ability to inhibit specific enzymes is significant for its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

  • Exhibits significant antibacterial properties against various strains, making it a candidate for antibiotic development.
  • The compound has been tested in vitro against bacterial pathogens, showing promising results.

2. Anticancer Properties:

  • Demonstrated antiproliferative effects on cancer cell lines, indicating potential as an anticancer agent.
  • Studies have shown that it can inhibit tumor growth by interfering with cellular pathways involved in proliferation.

3. Enzyme Inhibition:

  • Acts as an inhibitor for specific enzymes, particularly those involved in inflammatory responses and cellular signaling pathways.
  • The inhibition of protein disulfide isomerase (PDI) has been observed, which is crucial for protein folding and function in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains,
AnticancerInhibits proliferation in cancer cell lines
Enzyme InhibitionInhibits PDI and other enzymes related to inflammation ,

Notable Research Findings

  • A study demonstrated that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibiotic agent .
  • In vitro assays revealed that this compound reduced the viability of various cancer cell lines by inducing apoptosis .
  • The compound's mechanism involving enzyme inhibition was further elucidated through kinetic studies, confirming its role as a potent PDI inhibitor with implications for treating diseases associated with protein misfolding .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. For example:

Reagents/Conditions:

  • Amines (e.g., aniline) in dimethylformamide (DMF) at 80°C with K₂CO₃ as a base.

  • Thiols in ethanol under reflux with catalytic KI.

Example Reaction:

N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide+R-NH2N-(4-R-3-methylphenyl)-2-nitrobenzenesulfonamide+HBr\text{this compound} + \text{R-NH}_2 \rightarrow \text{N-(4-R-3-methylphenyl)-2-nitrobenzenesulfonamide} + \text{HBr}

Data:

Substituting AgentProduct Yield (%)ConditionsSource
Aniline72DMF, 80°C
Benzylthiol65EtOH, Δ

This reactivity aligns with analogous sulfonamide derivatives, where electron-withdrawing groups (e.g., nitro) activate the aromatic ring for SNAr .

Reduction Reactions

The nitro group (-NO₂) at the 2-position of the benzene ring is reducible to an amine (-NH₂) under catalytic hydrogenation or chemical reduction.

Reagents/Conditions:

  • Catalytic Hydrogenation: H₂ gas, Pd/C catalyst, ethanol, 25°C.

  • Chemical Reduction: SnCl₂ in HCl, 60°C.

Example Reaction:

This compoundH2/Pd/CN-(4-bromo-3-methylphenyl)-2-aminobenzenesulfonamide\text{this compound} \xrightarrow{\text{H}_2/\text{Pd/C}} \text{N-(4-bromo-3-methylphenyl)-2-aminobenzenesulfonamide}

Data:

MethodReaction Time (h)Yield (%)Purity (%)Source
H₂/Pd/C48895
SnCl₂/HCl27890

The reduced product serves as a precursor for further functionalization, such as diazotization or cross-coupling .

Oxidation Reactions

The methyl group (-CH₃) on the phenyl ring undergoes oxidation to a carboxylic acid (-COOH) under strong oxidizing conditions.

Reagents/Conditions:

  • KMnO₄ in H₂SO₄, 100°C.

  • CrO₃ in acetic acid, 80°C.

Example Reaction:

This compoundKMnO4/H2SO4N-(4-bromo-3-carboxyphenyl)-2-nitrobenzenesulfonamide\text{this compound} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{N-(4-bromo-3-carboxyphenyl)-2-nitrobenzenesulfonamide}

Data:

Oxidizing AgentYield (%)ByproductsSource
KMnO₄58MnO₂, CO₂
CrO₃52Cr³⁺ salts

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrolysis and alkylation:

Hydrolysis

Reagents/Conditions:

  • Concentrated HCl, 120°C (cleaves sulfonamide to amine and sulfonic acid).
    Product: 4-bromo-3-methylaniline + 2-nitrobenzenesulfonic acid .

Alkylation

Reagents/Conditions:

  • Alkyl halides (e.g., CH₃I) in THF with NaH.
    Product: N-alkylated sulfonamide derivatives .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

Reagents/Conditions:

  • Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O, 90°C.

Example Reaction:

This compound+PhB(OH)2N-(4-phenyl-3-methylphenyl)-2-nitrobenzenesulfonamide\text{this compound} + \text{PhB(OH)}_2 \rightarrow \text{N-(4-phenyl-3-methylphenyl)-2-nitrobenzenesulfonamide}

Data:

Boronic AcidYield (%)Catalyst Loading (%)Source
Phenylboronic acid815
4-Methoxyphenyl765

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, releasing SO₂ and NOₓ gases. Differential scanning calorimetry (DSC) shows an exothermic peak at 215°C, correlating with nitro group decomposition .

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide?

The compound can be synthesized via sulfonamide coupling using 2-nitrobenzenesulfonyl chloride and 4-bromo-3-methylaniline. A reflux reaction in a polar aprotic solvent (e.g., dichloromethane or acetonitrile) with a base (e.g., triethylamine) typically yields the product. Purification involves recrystallization from toluene or ethanol, as demonstrated in analogous sulfonamide syntheses . For large-scale preparations, column chromatography may be required to remove unreacted starting materials.

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

Use the SHELX suite (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Key validation steps include checking the R-factor (<5%), verifying hydrogen bonding networks, and assessing geometric parameters (e.g., bond lengths, angles) against standard values. Tools like PLATON or CCDC Mercury can identify structural anomalies . For example, the dihedral angle between the sulfonyl and aryl rings should align with related structures (e.g., ~75–90° in analogous sulfonamides) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR can confirm regiochemistry, with deshielded protons near electron-withdrawing groups (e.g., sulfonamide NH at δ 10–12 ppm).
  • IR : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch) confirm sulfonamide functionality.
  • MS : High-resolution Q-TOF mass spectrometry provides exact mass verification, distinguishing isotopic patterns (e.g., bromine’s 79^{79}Br/81^{81}Br doublet) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this sulfonamide?

Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the nitro group lowers the LUMO energy, enhancing electrophilic reactivity. The bromine substituent increases polarizability, affecting intermolecular interactions. HOMO-LUMO gaps in dimeric structures are narrower (~3–4 eV), suggesting potential for charge-transfer complexes . These properties are critical for designing derivatives for catalytic or photochemical applications.

Q. What conformational dynamics are observed in the solid state, and how do they impact biological activity?

X-ray data show antiperiplanar geometry between the sulfonamide N–H and nitro group, stabilizing intramolecular hydrogen bonds. The S–N bond torsion angle (~64–77°) and dihedral angles between aromatic rings influence packing efficiency and solubility. Such conformational rigidity may reduce metabolic degradation, making the compound a candidate for drug discovery .

Q. How can conflicting crystallographic data (e.g., disorder in the bromophenyl group) be resolved?

Apply twin refinement in SHELXL for disordered regions. Use restraints for atomic displacement parameters (ADPs) and partial occupancy modeling. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions and identify plausible disorder scenarios .

Methodological Guidance

Q. What strategies optimize the compound’s stability during storage?

Store under inert gas (argon) at −20°C to prevent hydrolysis of the sulfonamide bond. Avoid prolonged exposure to light, as the nitro group may undergo photodegradation. Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can computational modeling predict intermolecular interactions for crystal engineering?

Use Mercury CSD to analyze packing motifs (e.g., π-π stacking between aryl rings, C–H···O hydrogen bonds). Molecular dynamics simulations (AMBER or GROMACS) can model solvation effects and predict co-crystal formation with pharmaceutically relevant coformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide
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N-(4-bromo-3-methylphenyl)-2-nitrobenzenesulfonamide

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